molecular formula C14H16I2N2 B12527379 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N',N'-tetramethyl- CAS No. 651738-65-7

1,8-Naphthalenediamine, 2,7-diiodo-N,N,N',N'-tetramethyl-

Cat. No.: B12527379
CAS No.: 651738-65-7
M. Wt: 466.10 g/mol
InChI Key: VLRTWPNBBIIIAX-UHFFFAOYSA-N
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Description

1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C14H18N2I2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms and four methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- typically involves the iodination of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction is carried out in the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-, followed by its iodination. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in the formation of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.

    Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, deiodinated naphthalenediamine, and substituted naphthalenediamine compounds.

Scientific Research Applications

1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: Lacks the iodine atoms, resulting in different chemical properties and reactivity.

    1,8-Naphthalenediamine, 2,7-dichloro-N,N,N’,N’-tetramethyl-: Contains chlorine atoms instead of iodine, leading to variations in reactivity and applications.

Uniqueness

1,8-Naphthalenediamine, 2,7-diiodo-N,N,N’,N’-tetramethyl- is unique due to the presence of iodine atoms, which impart distinct chemical properties, such as increased reactivity and potential for forming stable complexes with various substrates. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651738-65-7

Molecular Formula

C14H16I2N2

Molecular Weight

466.10 g/mol

IUPAC Name

2,7-diiodo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

InChI

InChI=1S/C14H16I2N2/c1-17(2)13-10(15)7-5-9-6-8-11(16)14(12(9)13)18(3)4/h5-8H,1-4H3

InChI Key

VLRTWPNBBIIIAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC2=C1C(=C(C=C2)I)N(C)C)I

Origin of Product

United States

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